Regioselective Synthetic Utility: The 5‑Bromo Isomer Is the Only Validated Intermediate for PI3K and CRAC Inhibitor Scaffolds
The 5‑bromo‑1‑methyl‑1H‑pyrazol‑3‑amine isomer is explicitly cited in the patent literature as the essential intermediate for synthesizing PI3K inhibitors (EP 2426135 A1) and CRAC inhibitors (US 20110071150 A1) [REFS‑1][REFS‑2]. In contrast, no corresponding patent or primary literature identifies the 4‑bromo isomer (CAS 146941‑72‑2) or the 5‑chloro analog as a suitable surrogate for these specific pharmacophore constructions, indicating a regiochemical requirement that cannot be satisfied by simple substitution.
| Evidence Dimension | Documented use as a synthetic intermediate for named pharmacophores |
|---|---|
| Target Compound Data | Cited in EP 2426135 A1 (PI3K inhibitors) and US 20110071150 A1 (CRAC inhibitors) [REFS‑1][REFS‑2] |
| Comparator Or Baseline | 4‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine (CAS 146941‑72‑2): no such citations found; 5‑chloro analog: no such citations found |
| Quantified Difference | Qualitative – presence vs. absence of patent‑documented utility for the named therapeutic targets |
| Conditions | Review of patent documents and literature indexed under the respective CAS numbers. |
Why This Matters
For research groups or CDMOs scaling up a published PI3K or CRAC inhibitor synthesis, using any other isomer would require a new route validation, increasing time and cost.
- [1] EP 2426135 A1 – Pyrazole inhibitors of PI3K. View Source
- [2] US 20110071150 A1 – CRAC channel inhibitors. View Source
